![molecular formula C19H24N4O B14149168 N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine CAS No. 877796-42-4](/img/structure/B14149168.png)
N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxy group, and a dimethylpyrimidoindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidoindole Core: The initial step involves the construction of the pyrimidoindole core through a series of cyclization reactions. This can be achieved using starting materials such as indole derivatives and appropriate reagents under controlled conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the intermediate compound.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through methylation and methoxylation reactions, respectively. These reactions typically require specific reagents and catalysts to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process optimization to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Applications De Recherche Scientifique
N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as inhibiting a particular enzyme or activating a receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclohexyl-3-hydroxy-4-methoxybenzamide: Shares the cyclohexyl and methoxy groups but differs in the core structure.
N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine: Unique due to its specific pyrimidoindole core and functional groups.
Uniqueness
This compound stands out due to its unique combination of functional groups and core structure, which imparts distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research make it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
877796-42-4 |
|---|---|
Formule moléculaire |
C19H24N4O |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine |
InChI |
InChI=1S/C19H24N4O/c1-22(13-7-5-4-6-8-13)19-18-17(20-12-21-19)15-11-14(24-3)9-10-16(15)23(18)2/h9-13H,4-8H2,1-3H3 |
Clé InChI |
RZPKWKRFOBBQPZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=NC=N3)N(C)C4CCCCC4 |
Solubilité |
5.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


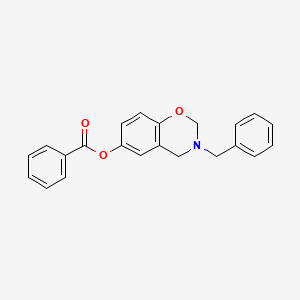

![5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B14149114.png)
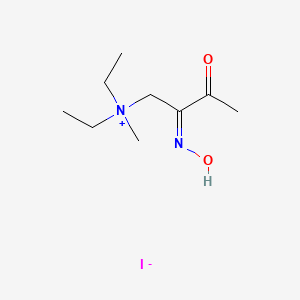
![2-[[6-Amino-5-nitro-2-(phenethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14149123.png)

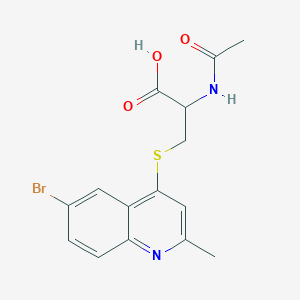

![N'-[(E)-(4-fluorophenyl)methylidene]-5,6-dimethoxy-1H-indole-2-carbohydrazide](/img/structure/B14149146.png)
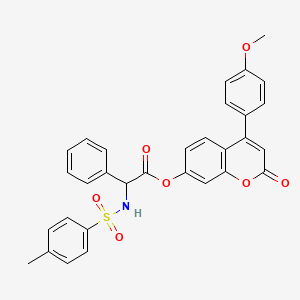
![1-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14149173.png)
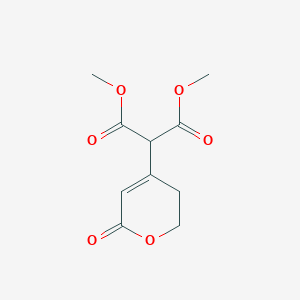
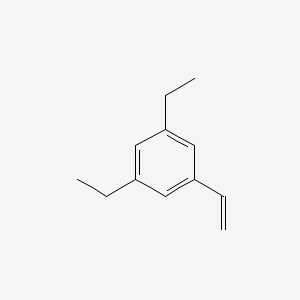
![Benzo[c]phenanthren-3-amine](/img/structure/B14149183.png)
